molecular formula C14H14ClNO3S2 B2548779 Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate CAS No. 929971-63-1

Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate

Cat. No.: B2548779
CAS No.: 929971-63-1
M. Wt: 343.84
InChI Key: RYLAHDPEPLYKDR-UHFFFAOYSA-N
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Description

Table 1: Crystallographic Parameters of Related Thiophene Carboxylates

Compound Space Group Unit Cell Dimensions (Å) Volume (ų) Reference
Target Compound P21/n a = 10.1428, b = 8.0965, c = 23.0557 1884.67
Ethyl 2-amino-4-methylthiophene-3-carboxylate P1 a = 7.664, b = 9.876, c = 13.018 931.7
Methyl 2-(4-ferrocenylbenzamido)thiophene-3-carboxylate P-1 a = 12.7466, b = 12.8752, c = 13.5661 2134.35

The target compound crystallizes in the monoclinic space group P21/n with four molecules per unit cell. Key conformational features include:

  • Planarity : The thiophene ring and adjacent carbonyl groups exhibit near-coplanarity (dihedral angle < 5°), facilitating π-π stacking.
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the amide group, while intermolecular N–H⋯S interactions dimerize molecules along the b-axis.
  • Chloropropanamide Orientation : The 3-chloropropanamide side chain adopts a gauche conformation relative to the thiophene ring, minimizing steric clashes.

Comparative Analysis with Thiophene Carboxylate Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Table 2: Structural Comparison of Thiophene Carboxylates

Feature Target Compound Ethyl 2-(3-chloropropanamido)-5-methyl-4-phenylthiophene-3-carboxylate Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Molecular Formula C14H14ClNO3S2 C17H18ClNO3S C18H20ClNO3S
Thiophene Substitution 2-amido, 3-carboxylate, 4-thiophenyl 2-amido, 3-carboxylate, 4-phenyl, 5-methyl 2-amido, 3-carboxylate, 4-(3,4-dimethylphenyl)
Crystal System Monoclinic Triclinic Not reported
Hydrogen Bond Network N–H⋯O and N–H⋯S N–H⋯O only N–H⋯O and C–H⋯π

Key differences include:

  • Aromatic Substituents : Replacing the thiophen-2-yl group with phenyl or dimethylphenyl rings increases hydrophobicity but reduces π-conjugation.
  • Steric Effects : The 5-methyl group in the phenyl analog introduces steric hindrance, reducing crystallinity compared to the target compound.
  • Electronic Properties : The thiophen-2-yl group enhances electron delocalization, as evidenced by redshifted UV-Vis absorption relative to phenyl derivatives.

Properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-2-19-14(18)12-9(10-4-3-7-20-10)8-21-13(12)16-11(17)5-6-15/h3-4,7-8H,2,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAHDPEPLYKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropropanamido Group: The 3-chloropropanamido group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a chlorinated precursor.

    Esterification: The carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropropanamido group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chloropropanamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties
Research indicates that compounds containing thiophene rings exhibit notable antioxidant activity. Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. In studies, derivatives of thiophene have shown varying degrees of effectiveness in inhibiting oxidative processes, suggesting that this compound could serve as a lead structure for developing antioxidants .

Antibacterial Activity
The antibacterial properties of thiophene derivatives have garnered attention, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This compound has demonstrated promising results in preliminary assays, indicating its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Synthetic Utility

Versatile Intermediate
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs targeting a range of diseases. The presence of both the thiophene and carboxylate functionalities makes it suitable for further derivatization, which can enhance its pharmacological profile or alter its physical properties for specific applications .

Heterocyclic Chemistry
this compound plays a crucial role in the synthesis of heterocyclic compounds. Heterocycles are vital in medicinal chemistry due to their prevalence in pharmaceutical agents. This compound can be utilized to create novel thienopyrimidine derivatives, which have shown various biological activities, including anticancer and antiviral effects .

Case Studies and Research Findings

Study Focus Findings
K. Madhavi et al. (2016) Synthesis and EvaluationInvestigated antioxidant and antibacterial activities; found significant inhibition against free radicals and bacterial growth.
PMC Article (2023) DFT InvestigationsExplored molecular properties; highlighted the compound's potential for further modifications enhancing biological activity.
Santa Cruz Biotechnology Proteomics ResearchEmphasized the compound's utility in proteomics, indicating its relevance in biochemical studies.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the chloropropanamido group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/4) CAS Number Key Features
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate (Target) C₁₆H₁₆ClNO₃S 337.83 3-chloropropanamido (2), thiophen-2-yl (4) 929971-63-1 Thiophene ring at position 4; moderate hydrophobicity .
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate C₁₆H₁₆ClNO₃S 337.83 3-chloropropanamido (2), phenyl (4) Not provided Phenyl group enhances hydrophobicity; potential π-π stacking interactions .
Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate C₁₆H₁₅Cl₂NO₃S 372.27 3-chloropropanamido (2), 4-chlorophenyl (4) 923215-66-1 Electronegative Cl at phenyl para position; higher molecular weight .
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₃ClN₂O₃S 348.80 cyanoacetyl (2), 4-chlorophenyl (4) 547706-71-8 Nitrile group (C≡N) introduces polarity and H-bond acceptor potential .
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate C₁₃H₁₆ClN₃O₄S Not provided 2-chloropropanamido (2), methylcarbamoyl (5) 746607-43-2 Methylcarbamoyl adds hydrogen-bonding capacity; altered chloro position .

Key Comparative Analysis

Physicochemical Implications
  • The cyanoacetyl derivative (348.80 g/mol) exhibits increased polarity, which could improve solubility in polar solvents .

Biological Activity

Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate, with the CAS number 929971-63-1, is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClN₁O₃S₂, with a molecular weight of approximately 343.9 g/mol. The compound contains a thiophene ring substituted with an ethyl ester and a chloropropanamide group, which may influence its interaction with biological targets.

Research on similar thiophene derivatives suggests several mechanisms through which this compound may exert its biological effects:

  • Enzyme Inhibition : Thiophene derivatives often act as inhibitors for various enzymes involved in metabolic pathways. This compound may inhibit specific enzymes that are crucial for tumor growth or microbial proliferation.
  • Antioxidant Activity : Compounds containing thiophene rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage.
  • Modulation of Gene Expression : Similar compounds have been shown to influence gene expression by interacting with transcription factors or other regulatory proteins.

Anticancer Activity

Thiophene derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that this compound may induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the chloropropanamide group may enhance its ability to penetrate bacterial membranes, leading to cell death.

Case Studies

  • Study on Anticancer Efficacy : A study involving a series of thiophene derivatives demonstrated that compounds with similar structures significantly inhibited the proliferation of breast cancer cells (MCF-7). This compound was among those tested, showing promising results in reducing cell viability by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Screening : In a screening assay against gram-positive and gram-negative bacteria, this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisCaspase activation
AntimicrobialInhibits bacterial growthMembrane disruption
AntioxidantReduces oxidative stressScavenging free radicals

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